molecular formula C23H20FN3 B1262229 3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole

3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole

Cat. No.: B1262229
M. Wt: 357.4 g/mol
InChI Key: XOGABADGFOGOCV-UHFFFAOYSA-N
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Description

3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C23H20FN3 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H20FN3

Molecular Weight

357.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-(4-phenylphenyl)-5-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C23H20FN3/c1-16(2)22-25-26-23(27(22)21-11-7-6-10-20(21)24)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-16H,1-2H3

InChI Key

XOGABADGFOGOCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N1C2=CC=CC=C2F)C3=CC=C(C=C3)C4=CC=CC=C4

Synonyms

3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole
3-biphenyl-FIT

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(2-Fluorophenyl)-2-methylthiopropionimidate methyl ester (7.84 g) prepared in the Reference Example 1 and biphenyl-4-carboxylic acid hydrazide (5.25 g) were dissolved in N,N-dimethylformamide (50 ml), followed by addition of p-toluenesulfonic acid·monohydrate (941 mg), and stirred at 120° C. for 59 hours. After the reaction solution was cooled to ambient temperature, the resulting solution was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: chloroform-chloroform/methanol=100/1 to 50/1 to 20/1), to afford 3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole as pale yellow solid (5.98g, 68%). A part of the product was recrystallized from ethyl acetate, to afford the entitled compound as pale yellow crystal. The physico-chemical values are as follows.
Name
N-(2-Fluorophenyl)-2-methylthiopropionimidate methyl ester
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
[Compound]
Name
p-toluenesulfonic acid·monohydrate
Quantity
941 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-(2-Fluorophenyl)-2-methylthiopropionimidate methyl ester (7.84 g) prepared in the Reference Example 1 and biphenyl-4-carboxylic acid hydrazide (5.25 g) were dissolved in N,N-dimethylformamide (50 ml), followed by addition of p-toluenesulfonic acid.monohydrate (941 mg), and stirred at 120° C. for 59 hours. After the reaction solution was cooled to ambient temperature, the resulting solution was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent:chloroform-chloroform/methanol=100/1 to 50/1 to 20/1), to afford 3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole as pale yellow solid (5.98 g, 68%). A part of the product was recrystallized from ethyl acetate, to afford the entitled compound as pale yellow crystal. The physico-chemical values are as follows.
Name
N-(2-Fluorophenyl)-2-methylthiopropionimidate methyl ester
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrate
Quantity
941 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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